molecular formula C40H66O13 B13140100 Laidlomycinpropionate

Laidlomycinpropionate

Cat. No.: B13140100
M. Wt: 754.9 g/mol
InChI Key: WCKFMTGGCBJGEZ-PQBLUPAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Synthetic routes for Laidlomycin propionate potassium involve chemical modifications of the parent compound, Laidlomycin A.
    • Industrial production methods typically include fermentation processes using Streptomyces cultures, followed by purification and derivatization to obtain the propionate form.
  • Chemical Reactions Analysis

    • Laidlomycin propionate potassium undergoes various reactions, including:

        Oxidation: It can be oxidized under specific conditions.

        Reduction: Reduction reactions may lead to different derivatives.

        Substitution: Substitution reactions can occur at specific functional groups.

    • Common reagents include oxidizing agents, reducing agents, and alkylating agents.
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

  • Mechanism of Action

    • Laidlomycin propionate potassium inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
    • It interferes with peptide bond formation, preventing bacterial growth.
  • Comparison with Similar Compounds

    • Laidlomycin propionate potassium is unique due to its specific chemical structure and antimicrobial properties.
    • Similar compounds include other macrolide antibiotics like erythromycin and tylosin.

    Remember, Laidlomycin propionate potassium plays a crucial role in combating bacterial infections and contributes to scientific advancements in the field of antibiotics and animal health

    Properties

    Molecular Formula

    C40H66O13

    Molecular Weight

    754.9 g/mol

    IUPAC Name

    (2S,3R,4R)-4-[(2R,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid

    InChI

    InChI=1S/C40H66O13/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45)/t21-,22-,23+,24+,25-,26-,27-,28-,29+,32-,33+,34-,35+,37+,38+,39+,40-/m0/s1

    InChI Key

    WCKFMTGGCBJGEZ-PQBLUPAKSA-N

    Isomeric SMILES

    CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@@H]2C[C@@H]([C@@H](O2)[C@]3(CC[C@@H](O3)[C@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O

    Canonical SMILES

    CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.